molecular formula C16H19N3O4S B1147005 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid CAS No. 49841-96-5

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid

Cat. No.: B1147005
CAS No.: 49841-96-5
M. Wt: 349.4 g/mol
InChI Key: SYAJCNSGBADDGZ-DGVZPSOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-phenylpiperazine-2,3-dione with 5,5-dimethylthiazolidine-4-carboxylic acid under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization, chromatography, and recrystallization ensures the compound’s high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid stands out due to its unique combination of functional groups and structural features.

Properties

CAS No.

49841-96-5

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

(4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-14(24-16)10-13(21)17-9(12(20)18-10)8-6-4-3-5-7-8/h3-7,9-11,14,19H,1-2H3,(H,17,21)(H,18,20)(H,22,23)/t9?,10?,11-,14?/m0/s1

InChI Key

SYAJCNSGBADDGZ-DGVZPSOQSA-N

SMILES

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C

Isomeric SMILES

CC1([C@@H](NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C

Synonyms

2-(3,6-Dioxo-5-phenyl-2-piperazinyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid;  NSC 362657;  Ampicillin EP Impurity C; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.